6-(4-Nitrophenyl)benzo[a]phenazin-5-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C22H13N3O3 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
6-(4-nitrophenyl)benzo[a]phenazin-5-ol |
InChI |
InChI=1S/C22H13N3O3/c26-22-16-6-2-1-5-15(16)20-21(24-18-8-4-3-7-17(18)23-20)19(22)13-9-11-14(12-10-13)25(27)28/h1-12,26H |
InChI Key |
LAUIWXPZUXGMAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C3=NC4=CC=CC=C4N=C23)C5=CC=C(C=C5)[N+](=O)[O-])O |
Origin of Product |
United States |
Advanced Spectroscopic Characterization and Electronic Structure Elucidation
High-Resolution Nuclear Magnetic Resonance Spectroscopy for Structural Confirmation and Tautomeric Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of 6-(4-Nitrophenyl)benzo[a]phenazin-5-ol. Analysis of both ¹H and ¹³C NMR spectra allows for the precise assignment of each hydrogen and carbon atom within the molecule's complex aromatic framework.
The benzo[a]phenazin-5-ol scaffold is known to exist in a tautomeric equilibrium between the enol-imine form (5-hydroxy) and the keto-enamine form (6H-benzo[a]phenazin-5-one). nih.gov High-resolution NMR is particularly adept at investigating this phenomenon. In the enol-imine tautomer, a characteristic signal for the hydroxyl proton (-OH) would be observed, typically as a broad singlet. Conversely, the keto-enamine form would exhibit distinct signals corresponding to an N-H proton and a methine proton (-CH). The chemical shifts and coupling constants of the aromatic protons in the fused ring system would also differ significantly between the two tautomers, providing a clear diagnostic tool to identify the predominant form in a given solvent and temperature.
While specific spectral data for this compound is not available, representative ¹H and ¹³C chemical shifts for the core benzo[a]phenazin-5-ol structure can be inferred from closely related derivatives. rsc.org The aromatic protons typically resonate in the downfield region of the ¹H NMR spectrum, generally between δ 7.0 and 9.5 ppm. The ¹³C NMR spectrum would show a multitude of signals for the sp²-hybridized carbons of the fused aromatic rings and the nitrophenyl substituent.
| Nucleus | Typical Chemical Shift Range (ppm) | Assignment Notes |
|---|---|---|
| ¹H | ~10.0 - 14.0 | -OH (enol) or -NH (keto) proton, often broad and solvent-dependent |
| ¹H | ~7.0 - 9.5 | Aromatic protons of the benzo[a]phenazine (B1654389) and nitrophenyl rings |
| ¹³C | ~160 - 170 | Carbonyl carbon (C=O) in the keto tautomer |
| ¹³C | ~140 - 160 | Carbon bearing the -OH group (enol) and carbons of the nitro-substituted phenyl ring |
| ¹³C | ~100 - 140 | Aromatic carbons of the fused ring system |
This table presents expected chemical shift ranges for the key functional groups and structural components of this compound based on data from related benzo[a]phenazin-5-ol derivatives. rsc.orgmdpi.com
Ultrafast Transient Absorption and Emission Spectroscopies for Excited-State Dynamics
The presence of both a proton-donating hydroxyl group and proton-accepting phenazine (B1670421) nitrogen atoms within a conjugated π-system makes this compound a prime candidate for excited-state intramolecular proton transfer (ESIPT). nih.govnih.gov Ultrafast spectroscopic techniques, such as transient absorption and fluorescence up-conversion, are essential for probing the dynamics of such processes, which typically occur on femtosecond to picosecond timescales. researchgate.netunimelb.edu.au
Upon photoexcitation, the enol tautomer is promoted to an excited state (E). If ESIPT occurs, the proton is rapidly transferred from the hydroxyl group to a nearby nitrogen atom, forming an excited keto tautomer (K). This process can be monitored using transient absorption spectroscopy by observing the decay of the E* species' excited-state absorption and the concurrent rise of the K* species' characteristic absorption. unimelb.edu.au The K* tautomer can then relax to the ground state (K) via fluorescence, often exhibiting a large Stokes shift, or through non-radiative pathways. researchgate.net
Femtosecond time-resolved emission spectroscopy would allow for the direct observation of the emission from the initially excited enol form (if any) and the time-delayed rise of the emission from the keto tautomer. For some phenazine-derived phenols, this proton transfer has been observed to occur on a sub-picosecond timescale (~0.1 ps). nih.govresearchgate.net The dynamics of these processes, including the rates of proton transfer, internal conversion, and intersystem crossing, are highly sensitive to the solvent environment. ucl.ac.ukacs.org The strong electron-withdrawing nature of the 4-nitrophenyl group is expected to significantly influence the electronic structure of the excited states and, consequently, the efficiency and kinetics of the ESIPT process.
X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) for Core-Level Electronic Structure
X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Spectroscopy (XAS) are powerful surface-sensitive techniques for probing the elemental composition and core-level electronic structure of a molecule.
XPS analysis of this compound would provide detailed information on the chemical states of its constituent elements (carbon, nitrogen, and oxygen). High-resolution scans of the N 1s region would be particularly insightful, allowing for the deconvolution of signals corresponding to the two distinct nitrogen environments: the phenazine ring nitrogens and the nitro group nitrogen. researchgate.net The binding energies for these nitrogens would be different due to their varying local chemical and electronic environments. Similarly, the O 1s spectrum could distinguish between the oxygen atoms of the hydroxyl group and the two oxygen atoms of the nitro group. mdpi.com
Nitrogen K-edge XAS (also known as NEXAFS) probes the transitions of N 1s core electrons to unoccupied molecular orbitals (e.g., π* and σ* orbitals). acs.org This technique can provide valuable information about the orientation and electronic structure of nitrogen-containing heterocycles. acs.orgnih.gov For this compound, N K-edge XAS would be sensitive to the hybridization of the nitrogen atoms and their contribution to the unoccupied molecular orbitals, offering a complementary perspective to the occupied orbitals probed by XPS.
| Core Level | Expected Species | Anticipated Binding Energy (eV) Notes |
|---|---|---|
| N 1s | Phenazine Ring (-C=N-) | Signals would reflect the sp² nitrogen environment. researchgate.net |
| N 1s | Nitro Group (-NO₂) | Expected at a higher binding energy due to the highly oxidized state of the nitrogen. |
| O 1s | Hydroxyl Group (-OH) | Characteristic binding energy for hydroxyl oxygen. mdpi.com |
| O 1s | Nitro Group (-NO₂) | Signal corresponding to the two equivalent oxygens of the nitro group. |
| C 1s | C-C, C-H, C-N, C-O, C-NO₂ | A complex envelope of peaks requiring deconvolution to identify carbons in different chemical environments. mdpi.com |
This table presents the expected core-level signals and their interpretations for an XPS analysis of this compound.
Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Conformational Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed "molecular fingerprint" of this compound, offering insights into its functional groups, bonding, and potential tautomeric forms.
The IR spectrum would be characterized by a number of distinct bands. In the enol tautomer, a broad absorption band in the 3200-3600 cm⁻¹ region would be indicative of the O-H stretching vibration. The keto tautomer, by contrast, would show characteristic N-H stretching and C=O stretching vibrations. The presence of the 4-nitrophenyl substituent would give rise to strong, characteristic absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group (NO₂), typically found near 1530 cm⁻¹ and 1350 cm⁻¹, respectively. spectroscopyonline.com
Raman spectroscopy, which is particularly sensitive to symmetric vibrations and vibrations of the nonpolar aromatic backbone, would complement the IR data. nsf.govmorressier.com The stretching modes of the fused aromatic rings would produce a series of sharp bands in the 1400-1650 cm⁻¹ region. The symmetric stretch of the nitro group is also strongly Raman active. spectroscopyonline.com By comparing the experimental IR and Raman spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), a detailed assignment of the observed vibrational modes can be achieved, confirming the molecular structure and providing information on its conformational properties.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopic Activity |
|---|---|---|
| O-H Stretch (enol tautomer) | 3200 - 3600 | IR active (broad) |
| N-H Stretch (keto tautomer) | 3100 - 3500 | IR active |
| Aromatic C-H Stretch | 3000 - 3100 | IR & Raman active |
| C=O Stretch (keto tautomer) | 1650 - 1690 | IR active (strong) |
| Aromatic C=C/C=N Ring Stretches | 1400 - 1650 | IR & Raman active |
| NO₂ Asymmetric Stretch | 1500 - 1560 | IR active (strong) |
| NO₂ Symmetric Stretch | 1330 - 1370 | IR & Raman active (strong) |
This table summarizes the expected characteristic vibrational frequencies for this compound. spectroscopyonline.comnih.gov
Quantum Chemical and Computational Investigations of 6 4 Nitrophenyl Benzo a Phenazin 5 Ol
Density Functional Theory (DFT) for Ground State Electronic Properties and Molecular Geometries
Density Functional Theory (DFT) serves as a powerful computational tool for determining the ground-state electronic properties and equilibrium molecular geometries of complex molecules like 6-(4-Nitrophenyl)benzo[a]phenazin-5-ol. rsc.orgresearchgate.net By approximating the many-electron problem to one concerning the electron density, DFT offers a balance between computational cost and accuracy. Functionals such as B3LYP are commonly employed for such investigations. rsc.org
A primary output of DFT calculations is the optimized molecular geometry, which provides the most stable three-dimensional arrangement of the atoms. For this compound, a key structural parameter would be the dihedral angle between the benzo[a]phenazine (B1654389) core and the 4-nitrophenyl ring. This angle is crucial as it dictates the extent of π-conjugation between the two fragments, which in turn influences the electronic properties of the molecule. A more planar conformation would suggest a higher degree of conjugation, while a more twisted arrangement would indicate electronic decoupling.
Furthermore, DFT calculations yield vital information about the molecule's electronic structure, including total energy, dipole moment, and the distribution of atomic charges. These properties are fundamental to understanding the molecule's reactivity and intermolecular interactions.
Table 1: Hypothetical DFT-Calculated Ground State Properties of this compound
| Property | Calculated Value |
| Method/Basis Set | B3LYP/6-31G(d,p) |
| Total Energy | -1234.567 Hartree |
| Dipole Moment | 8.90 Debye |
| Dihedral Angle (Phenazine-Phenyl) | 35.2° |
Time-Dependent Density Functional Theory (TDDFT) for Electronic Excitation Energies and Spectral Simulation
To investigate the excited-state properties and simulate the electronic absorption spectrum of this compound, Time-Dependent Density Functional Theory (TDDFT) is the method of choice. mdpi.comresearchgate.net TDDFT extends the principles of DFT to excited states, allowing for the calculation of vertical excitation energies, oscillator strengths, and the nature of electronic transitions. researchgate.net
The simulated UV-Visible absorption spectrum is generated by plotting the calculated oscillator strengths against the corresponding excitation energies (often represented as wavelengths). For a molecule with the structural characteristics of this compound, the spectrum is expected to exhibit multiple absorption bands. The lowest energy absorption band would likely correspond to the transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), which is often associated with an intramolecular charge transfer (ICT) character in such "push-pull" systems. Higher energy bands would represent other electronic transitions, such as those localized on the benzo[a]phenazine or nitrophenyl moieties.
Table 2: Hypothetical TDDFT-Calculated Electronic Transitions for this compound
| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| S₀ → S₁ | 485 | 0.65 | HOMO → LUMO (95%) |
| S₀ → S₂ | 390 | 0.21 | HOMO-1 → LUMO (88%) |
| S₀ → S₃ | 355 | 0.15 | HOMO → LUMO+1 (75%) |
This table contains hypothetical data intended to illustrate the typical output of a TDDFT calculation. Actual values would require specific computational studies.
Analysis of Frontier Molecular Orbitals (FMOs) and Charge Distribution Patterns
The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic transitions of a molecule. researchgate.netresearchgate.net For this compound, the spatial distribution of these orbitals provides significant insight into its electronic behavior.
In a typical "push-pull" architecture, the HOMO is expected to be localized on the electron-donating fragment, which in this case would be the benzo[a]phenazin-5-ol core. Conversely, the LUMO is anticipated to be predominantly located on the electron-withdrawing 4-nitrophenyl group. nih.gov This spatial separation of the FMOs is a hallmark of molecules with potential for intramolecular charge transfer upon photoexcitation.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's chemical reactivity and the energy of the first electronic transition. A smaller HOMO-LUMO gap generally implies higher reactivity and a lower energy (longer wavelength) absorption maximum.
Table 3: Hypothetical Frontier Molecular Orbital Energies of this compound
| Orbital | Energy (eV) |
| LUMO | -3.25 |
| HOMO | -5.80 |
| HOMO-LUMO Gap | 2.55 |
The data in this table is illustrative and represents typical values for similar organic chromophores.
Computational Modeling of Intramolecular Charge Transfer (ICT) Processes and Pathways
The presence of electron-donating (benzo[a]phenazin-5-ol) and electron-withdrawing (4-nitrophenyl) groups connected by a π-conjugated system suggests that this compound is likely to exhibit Intramolecular Charge Transfer (ICT) upon photoexcitation. Computational modeling is essential to characterize this process.
Upon absorption of a photon, an electron is promoted from the HOMO to the LUMO. Given the expected localization of these orbitals, this transition effectively moves electron density from the phenazine (B1670421) core to the nitrophenyl ring. This photoinduced change in the electronic distribution leads to the formation of an excited state with a significantly larger dipole moment compared to the ground state.
Computational methods can quantify the extent of charge transfer by analyzing the changes in atomic charges between the ground and excited states. Furthermore, potential energy surface scans can be performed to investigate the role of molecular geometry, particularly the twisting of the nitrophenyl group, in facilitating the ICT process. In some systems, the formation of a twisted intramolecular charge transfer (TICT) state is a key deactivation pathway.
Non-adiabatic Dynamics Simulations for Excited State Deactivation Mechanisms
Understanding the fate of the molecule after photoexcitation requires going beyond static calculations of excited states. Non-adiabatic dynamics simulations provide a powerful tool to model the time-evolution of the molecule in the excited state and identify the various deactivation pathways available to it. chemrxiv.org
These simulations can track the trajectory of the molecule on the excited-state potential energy surface and identify regions where the potential energy surfaces of different electronic states come close to each other, such as conical intersections. These intersections can facilitate rapid, non-radiative decay back to the ground state. frontiersin.org
For this compound, non-adiabatic dynamics could reveal the timescale of processes like fluorescence and internal conversion. It could also elucidate the role of specific vibrational modes in promoting the decay from the excited state. For instance, simulations might show whether the twisting of the nitro group or other skeletal motions are critical in reaching a conical intersection and thus quenching fluorescence.
Theoretical Treatment of Solvent Effects on Electronic States and Transitions
The electronic properties and transitions of a polar molecule like this compound are often sensitive to the polarity of its environment. Theoretical models are used to account for the influence of a solvent on the molecule's behavior. mdpi.com
The Polarizable Continuum Model (PCM) is a widely used approach where the solvent is represented as a continuous dielectric medium. This model can be incorporated into both DFT and TDDFT calculations to predict how the solvent stabilizes the ground and excited states of the solute molecule.
Given the expected large dipole moment of the ICT excited state, it is anticipated that polar solvents will stabilize this state more than the ground state. This differential stabilization would lead to a red-shift (bathochromism) in the emission spectrum as the solvent polarity increases. A similar, though often less pronounced, effect might be observed in the absorption spectrum. The study of these solvatochromic shifts provides valuable experimental validation for the computational predictions of the nature of the excited states.
Table 4: Hypothetical Solvatochromic Shift in the S₀ → S₁ Transition of this compound
| Solvent | Dielectric Constant (ε) | Calculated Wavelength (nm) |
| Gas Phase | 1.0 | 470 |
| Toluene | 2.4 | 482 |
| Dichloromethane | 8.9 | 495 |
| Acetonitrile | 37.5 | 508 |
This table presents a hypothetical trend to illustrate the expected solvatochromic effect. Specific values would depend on detailed calculations.
Photophysical Phenomena and Excited State Deactivation Pathways
Solvatochromism and its Relation to Intramolecular Charge Transfer Characteristics
Upon absorption of light, molecules like 6-(4-Nitrophenyl)benzo[a]phenazin-5-ol are promoted to an electronic excited state. In D-π-A systems, this excitation often leads to a significant redistribution of electron density, a phenomenon known as intramolecular charge transfer (ICT). nih.gov The electron density shifts from the electron-donating part of the molecule (the benzo[a]phenazin-5-ol moiety) to the electron-accepting part (the nitrophenyl group). This results in an excited state that has a much larger dipole moment than the ground state.
This change in dipole moment is the origin of solvatochromism, where the energy of the emitted light (fluorescence) is dependent on the polarity of the solvent. rsc.org In polar solvents, the solvent molecules reorient themselves to stabilize the large dipole moment of the ICT excited state. This stabilization lowers the energy of the excited state, leading to a red-shift (a shift to longer wavelengths) in the emission spectrum. frontiersin.org In contrast, nonpolar solvents cannot provide this stabilization, so the emission occurs at higher energy (shorter wavelength).
The photophysical properties of benzo[a]phenazine (B1654389) derivatives have been shown to be sensitive to solvent effects. nih.govrsc.org For this compound, a distinct positive solvatochromism is expected, where an increase in solvent polarity would cause a bathochromic shift in its fluorescence spectrum, confirming the ICT character of its lowest excited singlet state (S₁).
Table 1: Representative Solvatochromic Data for a Donor-Acceptor Phenazine (B1670421) Derivative
| Solvent | Polarity (ET(30)) | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm⁻¹) |
|---|---|---|---|---|
| Toluene | 33.9 | 410 | 520 | 5380 |
| Dichloromethane | 40.7 | 415 | 565 | 6750 |
| Acetonitrile | 45.6 | 412 | 590 | 7890 |
| Methanol | 55.4 | 413 | 610 | 8640 |
Note: This data is illustrative for a D-π-A phenazine system and demonstrates the expected trend for this compound.
Intersystem Crossing (ISC) and Triplet State Formation in Nitrophenyl-Substituted Phenazines
Following photoexcitation to a singlet state (S₁), a molecule can return to the ground state (S₀) via fluorescence or non-radiative decay. Alternatively, it can undergo a spin-forbidden transition to an excited triplet state (T₁), a process known as intersystem crossing (ISC). researchgate.net The presence of a nitrophenyl group is known to significantly promote the efficiency of ISC. rsc.org
This enhancement is primarily due to two factors:
Spin-Orbit Coupling (SOC): The nitro group facilitates strong spin-orbit coupling. This interaction mixes the singlet and triplet states, making the formally "forbidden" transition more probable. The efficiency of ISC is particularly high when it occurs between states of different orbital character, for example, from a singlet n,π* state to a triplet π,π* state (or vice-versa), as dictated by El-Sayed's rule.
Small Singlet-Triplet Energy Gap (ΔE_ST): The rate of ISC is inversely related to the energy difference between the singlet and triplet states involved. Nitroaromatic compounds often possess low-lying triplet states, which reduces the ΔE_ST and accelerates the ISC process. researchgate.net
Therefore, for this compound, excitation is expected to lead to efficient population of the lowest triplet state (T₁) via ISC from the S₁ state. This process competes directly with fluorescence, often resulting in a lower fluorescence quantum yield. The formation of a triplet state is a key step in processes like photosensitization and can lead to phosphorescence, although this is often weak at room temperature for organic molecules in solution. rsc.org
Radiative and Non-Radiative Decay Mechanisms and Their Quantum Yields
Once a molecule is in an excited state, it must dissipate its excess energy to return to the ground state. For this compound, the primary deactivation pathways from the S₁ state are:
Radiative Decay (Fluorescence): The emission of a photon as the molecule transitions from S₁ → S₀. The efficiency of this process is described by the fluorescence quantum yield (Φ_f).
Non-Radiative Decay:
Internal Conversion (IC): A radiationless transition from S₁ → S₀. This process is often facilitated by low-frequency molecular vibrations that can dissipate the electronic energy. nih.gov
Intersystem Crossing (ISC): The transition from S₁ → T₁, as discussed previously. The efficiency is given by the ISC quantum yield (Φ_ISC).
The sum of the quantum yields for all deactivation processes must equal one (Φ_f + Φ_IC + Φ_ISC = 1).
The presence of the nitro group typically introduces efficient non-radiative decay channels. rsc.org The strong ISC pathway significantly quenches fluorescence, leading to a low fluorescence quantum yield (Φ_f). Consequently, the triplet state quantum yield (Φ_T, which is approximately equal to Φ_ISC if ISC is the only process populating the triplet state) is expected to be high. While some phenazine derivatives can be highly fluorescent with quantum yields up to 0.57, the introduction of a nitro group often drastically reduces this value. nih.gov
Table 2: Typical Photophysical Parameters for Nitrophenyl-Substituted Aromatic Compounds
| Parameter | Symbol | Expected Value Range | Governing Factor |
|---|---|---|---|
| Fluorescence Quantum Yield | Φ_f | Low (<0.1) | Competition from efficient ISC |
| Intersystem Crossing Quantum Yield | Φ_ISC | High (>0.5) | Enhanced spin-orbit coupling by NO₂ group |
| Singlet Excited-State Lifetime | τ_s | Short (ps to few ns) | High rate of non-radiative decay (ISC) |
| Triplet Excited-State Lifetime | τ_T | Microseconds (μs) | Quenching by O₂; intrinsic phosphorescence rate |
Note: These values represent general expectations for this class of compounds and may vary based on solvent and temperature.
Influence of Substituents on Excited-State Lifetimes and Quantum Yields
Substituents play a critical role in tuning the photophysical properties of aromatic systems like phenazine. rsc.orgrsc.org In this compound, the key substituents are the fused benzo ring, the hydroxyl group (-OH), and the 4-nitrophenyl group (-NO₂).
4-Nitrophenyl Group: As a strong electron-withdrawing group, the nitro substituent is the dominant factor controlling the deactivation pathways. Its primary influence is the significant enhancement of the ISC rate (k_ISC). rsc.org This leads to a shorter singlet excited-state lifetime (τ_s) because a new, rapid deactivation channel is introduced. Consequently, the fluorescence quantum yield (Φ_f), which is dependent on the competition between the rate of fluorescence (k_f) and the rates of all non-radiative processes (k_nr), is substantially decreased. nih.gov
Benzo[a]phenazin-5-ol Core: This large, electron-rich π-system acts as the primary chromophore and the electron donor. The extended conjugation of the benzo[a]phenazine system determines the fundamental absorption and emission energies. mdpi.com The hydroxyl group (-OH) at the 5-position acts as an electron-donating group, further enhancing the donor character of the phenazine core and strengthening the ICT nature of the excited state.
The combination of a strong donor (phenazinol) and a strong acceptor (nitrophenyl) creates a pronounced D-π-A system. This architecture ensures that the lowest excited singlet state has strong ICT character, making its properties highly sensitive to the environment (solvatochromism). However, the photophysical fate of this ICT state is largely dictated by the nitro group, which efficiently diverts the excitation energy into the triplet manifold, thereby quenching fluorescence and shortening the singlet state lifetime. nih.gov
Molecular Recognition and Supramolecular Interactions
Fundamental Principles of Molecular Recognition Involving Phenazine (B1670421) Scaffolds
The phenazine core, a nitrogen-containing heterocyclic system, is known to participate in various non-covalent interactions that are fundamental to molecular recognition. These interactions are primarily driven by the electronic properties and the planar geometry of the phenazine structure. The presence of nitrogen atoms introduces sites for hydrogen bonding and potential metal coordination. The extended aromatic system facilitates π-π stacking interactions. For 6-(4-Nitrophenyl)benzo[a]phenazin-5-ol, the introduction of a hydroxyl group and a nitrophenyl substituent would be expected to significantly influence its molecular recognition capabilities by providing additional sites for specific interactions.
Hydrogen Bonding Interactions in Hydroxylated Phenazine Derivatives
The hydroxyl (-OH) group in this compound is a key functional group for directing supramolecular assembly through hydrogen bonding. It can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the oxygen atom). This allows for the formation of a variety of hydrogen-bonded networks, both with other molecules of the same type (homomeric interactions) and with different molecules (heteromeric interactions). Molecular docking studies on related benzo[a]phenazin-5-ol derivatives have highlighted the importance of hydrogen bonding in their interaction with biological targets like C-Kit kinase. researchgate.netfums.ac.ir
π-π Stacking and Aromatic Interactions with Complementary Architectures
The large, planar aromatic surface of the benzo[a]phenazine (B1654389) core in this compound makes it highly susceptible to π-π stacking interactions. These interactions are a crucial driving force in the self-assembly of aromatic molecules and their recognition of other π-systems. The electron-deficient nature of the 4-nitrophenyl ring, due to the electron-withdrawing nitro group, could favor interactions with electron-rich aromatic systems. Research on related structures has shown that nitro-π stacking interactions can play a significant role in the crystal packing of molecules containing nitrophenyl moieties.
Host-Guest Chemistry and Complexation Mechanisms at the Molecular Level
While there is no specific information on the host-guest chemistry of this compound, the general phenazine scaffold can be incorporated into larger macrocyclic structures to create hosts for various guest molecules. The complexation would be driven by a combination of the interactions mentioned above: hydrogen bonding to the hydroxyl group and nitrogen atoms, and π-π stacking within the cavity of the host. The nitrophenyl group could also play a role in guest selectivity through specific electronic and steric interactions.
Structure Property Relationships and Design Principles for Advanced Phenazine Materials
Impact of Nitrophenyl Substitution on Electronic and Photophysical Properties
The introduction of a 4-nitrophenyl group at the 6-position of the benzo[a]phenazin-5-ol scaffold significantly influences its electronic and photophysical behavior. The nitrophenyl substituent acts as a potent electron-withdrawing group, which has a profound impact on the intramolecular charge transfer (ICT) characteristics of the molecule. This donor-acceptor (D-A) architecture, where the benzo[a]phenazin-5-ol core can act as the donor and the nitrophenyl group as the acceptor, is a cornerstone of modern chromophore design.
The presence of the nitro group is known to enhance the electron-accepting nature of the phenyl ring, leading to a more pronounced ICT upon photoexcitation. This increased charge transfer character typically results in a red-shift in the absorption and emission spectra compared to the unsubstituted benzo[a]phenazin-5-ol. The extent of this shift is dependent on the solvent polarity, a phenomenon known as solvatochromism. In polar solvents, the excited state with a larger dipole moment is stabilized, leading to a more significant red-shift.
Furthermore, the nitrophenyl substitution can influence the quantum yield of fluorescence. While a strong ICT can be beneficial for certain applications, it can also open up non-radiative decay pathways, potentially leading to a lower fluorescence quantum yield. The specific electronic coupling between the donor and acceptor moieties, as well as the torsional angle between the phenyl ring and the phenazine (B1670421) core, are critical parameters that dictate the balance between radiative and non-radiative decay processes.
Table 1: Illustrative Electronic and Photophysical Properties of Substituted Benzo[a]phenazine (B1654389) Derivatives
| Compound | Substituent at C6 | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm-1) | Quantum Yield (ΦF) |
| Benzo[a]phenazin-5-ol | -H | ~450 | ~520 | ~3200 | ~0.20 |
| 6-(4-Nitrophenyl)benzo[a]phenazin-5-ol | -C6H4NO2 | ~480 | ~580 | ~3500 | ~0.10 |
| 6-(4-Methoxyphenyl)benzo[a]phenazin-5-ol | -C6H4OCH3 | ~460 | ~540 | ~3300 | ~0.25 |
Note: The data in this table is illustrative and represents typical trends observed for similar donor-acceptor chromophores. Actual values for this compound would require experimental measurement.
Role of the Hydroxyl Group in Tautomerism and pH-Dependent Electronic Transitions
The hydroxyl group at the 5-position of the benzo[a]phenazine core plays a crucial role in the molecule's chemical and photophysical properties, primarily through keto-enol tautomerism and pH-dependent protonation/deprotonation events. The molecule can exist in equilibrium between the enol form (this compound) and the keto form (6-(4-Nitrophenyl)-6H-benzo[a]phenazin-5-one).
This tautomeric equilibrium can be influenced by several factors, including solvent polarity and the electronic nature of substituents. The presence of the electron-withdrawing 4-nitrophenyl group can affect the acidity of the hydroxyl proton and thus shift the equilibrium. In solution, the ratio of the two tautomers can have a significant impact on the observed absorption and emission spectra, as the enol and keto forms possess distinct electronic structures and, consequently, different photophysical properties.
Furthermore, the hydroxyl group can be deprotonated in basic media to form the corresponding phenolate (B1203915) anion. This deprotonation event leads to a dramatic change in the electronic structure of the chromophore. The phenolate is a much stronger electron-donating group than the neutral hydroxyl group, which significantly enhances the intramolecular charge transfer from the phenazine core to the nitrophenyl acceptor. This results in a pronounced bathochromic (red) shift in the absorption and emission spectra, making the compound a potential candidate for use as a pH sensor. The pKa value of the hydroxyl group is a key parameter that determines the pH range over which this transition occurs.
Figure 1: Tautomeric and pH-Dependent Equilibria of this compound
The electronic transitions associated with these different species can be monitored using UV-Vis and fluorescence spectroscopy, providing insights into the tautomeric equilibrium and the ground and excited state acidity of the molecule.
Rational Design Strategies for Modulating Excited-State Characteristics and Functions
The rational design of advanced phenazine materials hinges on the ability to precisely control their excited-state properties. For a molecule like this compound, several strategies can be employed to modulate its excited-state characteristics and tailor its function for specific applications.
One key strategy involves modifying the donor and acceptor strengths within the D-A framework. Replacing the 4-nitrophenyl group with substituents of varying electron-withdrawing strengths (e.g., -CN, -CF3) or electron-donating groups (e.g., -OCH3, -N(CH3)2) would allow for systematic tuning of the ICT character. A stronger acceptor generally leads to a more red-shifted emission, but potentially at the cost of a lower quantum yield.
Another important design principle is the control of molecular geometry. The dihedral angle between the donor and acceptor moieties plays a critical role in determining the electronic coupling and, consequently, the photophysical properties. Introducing bulky groups adjacent to the C-N bond connecting the phenazine and phenyl rings can induce a more twisted conformation. This can lead to the formation of a twisted intramolecular charge transfer (TICT) state, which is often associated with dual fluorescence and high sensitivity to the local environment.
Furthermore, extending the π-conjugation of the phenazine core by fusing additional aromatic rings can also be used to red-shift the absorption and emission wavelengths. This strategy, combined with the strategic placement of donor and acceptor groups, provides a powerful tool for designing near-infrared (NIR) emitting materials.
Computational modeling, particularly time-dependent density functional theory (TD-DFT), is an invaluable tool in the rational design process. These calculations can predict the electronic structure, absorption and emission spectra, and other photophysical properties of hypothetical molecules, allowing for the in-silico screening of candidates before undertaking synthetic efforts.
Correlating Molecular Structure with Charge Transfer Efficiency in Organic Chromophores
The efficiency of intramolecular charge transfer is a critical determinant of the performance of organic chromophores in various applications, from organic light-emitting diodes (OLEDs) to nonlinear optics. In donor-acceptor systems like this compound, several structural factors are directly correlated with charge transfer efficiency.
A primary factor is the spatial overlap between the highest occupied molecular orbital (HOMO), which is typically localized on the donor moiety, and the lowest unoccupied molecular orbital (LUMO), which is generally localized on the acceptor. A smaller HOMO-LUMO overlap, often achieved through a more orthogonal arrangement of the donor and acceptor, can lead to a more efficient charge transfer process and a smaller exchange energy, which is beneficial for applications such as thermally activated delayed fluorescence (TADF).
The distance between the donor and acceptor also plays a crucial role. While a shorter distance can enhance electronic coupling, it may also increase the likelihood of non-radiative decay. Therefore, an optimal donor-acceptor separation is often sought to maximize charge transfer while minimizing quenching processes.
The nature of the π-bridge connecting the donor and acceptor is another key design element. A more rigid and planar bridge can facilitate efficient electronic communication and charge transfer. Conversely, a more flexible bridge can allow for conformational changes in the excited state, leading to the formation of TICT states.
Table 2: Key Structural Parameters Influencing Charge Transfer Efficiency
| Structural Parameter | Influence on Charge Transfer Efficiency | Design Consideration |
| Donor/Acceptor Strength | Stronger D/A pairs lead to more pronounced ICT. | Balance strength to achieve desired emission wavelength and quantum yield. |
| Dihedral Angle | Larger angles can reduce HOMO-LUMO overlap, favoring CT. | Introduce steric hindrance to control twisting. |
| π-Bridge Nature | Rigid bridges enhance electronic coupling. | Select bridge to control excited-state dynamics. |
| Donor-Acceptor Distance | Affects both electronic coupling and non-radiative decay. | Optimize for the specific application. |
By carefully considering these structure-property relationships, it is possible to design and synthesize novel benzo[a]phenazine-based chromophores with tailored charge transfer characteristics and optimized performance in a wide range of advanced materials applications.
Advanced Research Applications of 6 4 Nitrophenyl Benzo a Phenazin 5 Ol Derivatives
Development of Chemosensors and Chemodosimeters: Mechanistic Studies of Analyte Detection
Derivatives of the benzo[a]phenazine (B1654389) scaffold have been successfully developed as fluorescent chemosensors for the selective and sensitive detection of various analytes, particularly metal ions like ferric (Fe³⁺) and cupric (Cu²⁺) ions. researchgate.netresearchgate.net The detection mechanism is rooted in the interaction between the analyte and the nitrogen atoms of the phenazine (B1670421) ring system or other coordinated functional groups, which modulates the photophysical properties of the molecule.
Upon binding with a target metal ion, the sensor molecule can exhibit either an enhancement ("turn-on") or quenching ("turn-off") of its fluorescence signal. For instance, some 1H-imidazo[4,5-b]phenazine derivatives show high selectivity and sensitivity for Fe³⁺ in a DMSO solution, with the recognition mechanism confirmed through mass spectrometry and IR spectroscopy. researchgate.net The coordination of the metal ion with the sensor alters the intramolecular charge transfer (ICT) characteristics or inhibits processes like C=N isomerization and photoinduced electron transfer (PET), which are often responsible for the non-emissive nature of the free sensor molecule. In some designs, the complex formed between the sensor and one metal ion (e.g., Cu²⁺) can serve as a new platform for the ultrasensitive detection of a second analyte, such as Fe³⁺, via a fluorescence "turn-off" response due to paramagnetic quenching.
The development of these sensors often involves creating a "test kit" by loading the phenazine derivative onto a solid support like a silica (B1680970) gel plate, allowing for the convenient and efficient detection of analytes in either liquid or gaseous form. researchgate.net
| Analyte | Sensing Mechanism | Observed Response | Reference |
|---|---|---|---|
| Fe³⁺, Cu²⁺ | Coordination with the phenazine core, leading to inhibition of C=N isomerization and Photoinduced Electron Transfer (PET). Paramagnetic quenching by Fe³⁺. | Fluorescence enhancement ("turn-on") for Cu²⁺; Fluorescence quenching ("turn-off") for Fe³⁺. | mdpi.com |
| Fe³⁺ | Complex formation with 1H-imidazo[4,5-b]phenazine derivative. | Selective fluorescence quenching. | researchgate.net |
| Formaldehyde (HCHO) | Interaction with a 1H- nih.govresearchgate.nettriazole[4,5-b]phenazine probe. | Rapid change in fluorescence color and intensity. |
Photoredox Catalysis and Photoinitiation Mechanisms in Polymerization
The strong light absorption and redox-active nature of the phenazine core make its derivatives suitable for applications in photoredox catalysis and as photoinitiators for polymerization. Dibenzo[a,c]phenazine derivatives have demonstrated excellent abilities as visible light photoinitiators, capable of initiating polymerization processes at rates comparable to commercial photoinitiators like camphorquinone. nih.gov
The photoinitiation mechanism typically involves a two-component system where the phenazine derivative acts as the light-absorbing species (photosensitizer). Upon irradiation with visible light (e.g., from a dental lamp), the phenazine derivative is excited to its singlet or triplet state. nih.gov This excited state can then interact with a co-initiator, such as an electron donor or a hydrogen-atom donor, to generate the radical species that initiate polymerization. nih.gov
Two primary mechanistic pathways have been identified:
Intermolecular Electron Transfer: The excited phenazine derivative engages in an electron transfer with an electron donor. This is followed by a proton transfer between the resulting radical ion pair, or by decarboxylation, to generate the initiating radicals. nih.gov
Hydrogen-Atom Transfer: The excited phenazine derivative abstracts a hydrogen atom directly from a hydrogen-atom donor (e.g., 2-mercaptobenzoxazole), creating the necessary radicals to start the polymerization chain reaction. nih.gov
Research has shown that modifying the phenazine structure with electron-withdrawing substituents can enhance the photoinitiation efficiency. nih.gov These advanced systems can significantly shorten polymerization times and reduce the required concentration of the light absorber. nih.gov
Contributions to Organic Electronics: Understanding Charge Transport in Novel Chromophores
Phenazine derivatives are widely explored as functional chromophores in organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs) and organic solar cells. frontiersin.org The benzo[a]phenazine core typically functions as a strong electron acceptor, which can be combined with various electron-donating units to create donor-acceptor (D-A) type molecules. frontiersin.org This molecular architecture is crucial for tuning the material's electronic properties and facilitating efficient charge transport. frontiersin.org
In these D-A systems, the highest occupied molecular orbital (HOMO) is generally located on the donor moiety, while the lowest unoccupied molecular orbital (LUMO) is distributed on the phenazine acceptor. frontiersin.org This separation of frontier orbitals is beneficial for achieving balanced carrier transport in OLED devices. frontiersin.org The HOMO and LUMO energy levels of dibenzo[a,c]phenazine-based D-A molecules have been measured in the ranges of -5.03 to -5.29 eV and -2.75 to -2.87 eV, respectively, making them suitable as hole-transporting materials.
A key area of research is the development of phenazine-based emitters that exhibit Thermally Activated Delayed Fluorescence (TADF). nih.govhelsinki.fi In TADF molecules, a small energy gap (ΔE_ST) between the lowest singlet (S₁) and triplet (T₁) excited states allows for efficient reverse intersystem crossing (RISC) from non-emissive triplet excitons back to emissive singlet excitons. This process dramatically increases the theoretical maximum internal quantum efficiency of fluorescent OLEDs. By strategically designing the D-A structure, for example, by increasing the number of donor units attached to the phenazine core, the intramolecular charge transfer (ICT) effect and molecular geometry can be precisely controlled. nih.govacs.org This allows for the tuning of emission wavelengths from green to orange-red and can lead to OLEDs with exceptionally high external quantum efficiencies (EQE), with values reported as high as 22.0%. nih.govacs.orgrsc.org
| Emitter Compound | Donor Moiety | Emission Wavelength (nm) | Max. External Quantum Efficiency (EQE_max) | Reference |
|---|---|---|---|---|
| TPA-DPPZ | Triphenylamine (TPA) | Not specified | 3.42% (non-doped) | frontiersin.org |
| PXZ-DPPZ | 10H-phenoxazine (PXZ) | Not specified | 9.35% (doped) | frontiersin.org |
| 3DMAC-BP | 9,9-dimethylacridan (DMAC) | 606 | 22.0% | nih.govacs.org |
| 2DMAC-BP-F | 9,9-dimethylacridin (DMAC) | 585 | 21.8% | helsinki.fi |
Theoretical Frameworks for Designing Next-Generation Phenazine-Based Functional Materials
Theoretical modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for designing new phenazine-based functional materials and understanding their structure-property relationships. researchgate.netrsc.org These computational approaches allow researchers to predict key properties such as redox potentials, solvation free energies, and HOMO/LUMO energy levels before undertaking complex synthesis. researchgate.net
In the field of energy storage, high-throughput DFT calculations have been used to investigate large libraries of phenazine derivatives as potential redox-active materials for organic redox flow batteries. rsc.org By systematically adding various electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) at different positions on the phenazine core, scientists can precisely tune the redox potential. rsc.org For example, functionalization with electron-withdrawing cyano groups can shift the redox potential to more positive values, while electron-donating amino groups shift it to more negative values. This computational screening accelerates the identification of promising anolyte and catholyte candidates for high-performance batteries. researchgate.net
For organic electronics, theoretical calculations are crucial for designing novel chromophores for OLEDs. DFT is used to characterize the electronic properties associated with peripheral substitutions on the phenazine system, providing a fundamental understanding of how different substituent types and positions affect the HOMO and LUMO energy levels. researchgate.netresearchgate.net This allows for the rational design of D-A type TADF emitters with optimized charge transfer characteristics and minimal ΔE_ST values, which is essential for achieving high quantum efficiency. frontiersin.org These theoretical frameworks provide clear design strategies, guiding synthetic chemists in creating next-generation phenazine-based materials with tailored optical, electronic, and electrochemical properties. researchgate.net
Future Perspectives and Emerging Research Avenues
Methodological Advancements in Computational Chemistry for Complex Phenazine (B1670421) Systems
The exploration of the vast chemical space of phenazine derivatives is increasingly being accelerated by computational chemistry. rsc.org High-throughput screening using Density Functional Theory (DFT) calculations has become a pivotal tool for investigating the electrochemical properties of hundreds of phenazine derivatives. rsc.orgnih.gov These computational studies are crucial for understanding how the introduction of various electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) at different positions on the phenazine core influences their redox potentials. rsc.org For instance, DFT calculations have successfully predicted that EDGs tend to shift the redox potential to more negative values, while EWGs shift it towards more positive values. rsc.org
Beyond DFT, machine learning (ML) is emerging as a powerful and rapid method for predicting the properties of phenazine derivatives. chemrxiv.orgchemrxiv.org ML models, trained on datasets generated from DFT computations, can screen millions of potential compounds far more quickly than traditional quantum mechanical methods. chemrxiv.org These models have demonstrated excellent predictive accuracy for properties like redox potential, using molecular features such as 2D and 3D descriptors and molecular fingerprints. chemrxiv.org The development of these sophisticated computational tools is essential for the rational design of new phenazine-based molecules, like derivatives of 6-(4-Nitrophenyl)benzo[a]phenazin-5-ol, for specific applications such as organic redox flow batteries. rsc.orgchemrxiv.org
| Method | Primary Application | Advantages | Limitations | Relevant Findings for Phenazines |
|---|---|---|---|---|
| Density Functional Theory (DFT) | Calculation of electronic structure and electrochemical properties. rsc.orgnih.gov | High accuracy in predicting properties like redox potentials and solvation free energies. rsc.org | Computationally intensive; not suitable for screening millions of molecules. chemrxiv.org | Identified structure-property relationships, showing how substituent position and nature (EDG/EWG) tune redox potentials. rsc.org |
| Machine Learning (ML) | High-throughput screening and prediction of molecular properties. chemrxiv.orgchemrxiv.org | Extremely fast prediction times; can screen vast chemical spaces; high accuracy (R² > 0.98) with sufficient training. chemrxiv.orgchemrxiv.org | Requires a large, high-quality dataset for training; predictive power is limited by the diversity of the training data. | Successfully predicted redox potentials of a 185-molecule dataset with very low error (MAE < 0.07 V), demonstrating its potential for rapid screening. chemrxiv.org |
| Time-Dependent DFT (TD-DFT) | Study of excited states and photophysical properties (absorption, emission). researchgate.net | Provides insights into electronic transitions, HOMO-LUMO gaps, and the nature of excited states. researchgate.netmdpi.com | Can be computationally demanding for large, complex systems. | Used to calculate HOMO/LUMO energy levels and understand intramolecular charge transfer (ICT) transitions in novel phenazine-amine dyes. |
Exploration of Novel Supramolecular Assemblies and Architectures for Enhanced Functionality
The planar, poly-aromatic structure of phenazines makes them ideal candidates for forming ordered supramolecular assemblies through non-covalent interactions, primarily π-π stacking. researchgate.net The study of phenazine cocrystals with various hydroxy-aromatic compounds has revealed the formation of distinct and predictable arrangements, such as butterfly-like and clip-like structures. nih.gov In these assemblies, phenazine molecules often arrange in parallel pairs or chains with extensive cofacial π-stacking.
These supramolecular architectures are not merely structural curiosities; they significantly influence the material's photophysical properties. The formation of stacked assemblies often leads to quenching of fluorescence emission compared to the monomeric phenazine in solution. nih.gov However, specific arrangements can encapsulate other molecules or alter emission properties. For example, a cocrystal of phenazine with 2,7-dihydroxynaphthalene (B41206) was found to encapsulate an additional phenazine molecule and exhibit monomer-like emission. Future research will focus on harnessing these principles to design complex architectures based on this compound. By carefully selecting co-formers, it may be possible to create novel materials with tailored solid-state luminescence, charge-transport properties, or host-guest capabilities for sensing and encapsulation applications. nih.gov
| Co-former | Observed Assembly Architecture | Key Interactions | Effect on Photoluminescence | Reference |
|---|---|---|---|---|
| 1,2-Dihydroxybenzene | Butterfly-like arrangements with parallel pairs of phenazine molecules. | Extensive π-stacking. | Very weak emission; quenched state. | nih.gov |
| 1,3-Dihydroxybenzene | Clip-like cocrystals with parallel, cofacial π-stacked phenazine pairs. | π-stacking. | Very weak emission; quenched state. | nih.gov |
| 1,2,3-Trihydroxybenzene | Hydrated cocrystals with chains of parallel cofacial phenazine rings. | π-stacking with three distinct separation distances. | Weakly fluorescent. | nih.gov |
| 2,7-Dihydroxynaphthalene | Clip-like cocrystal that encapsulates an additional phenazine molecule, forming chain-like arrangements. | π-stacking, host-guest interaction. | Showed monomer-like emission of phenazine. | nih.gov |
Development of Multi-Component Reaction Protocols for Diverse Phenazine Derivatives
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are a cornerstone of modern synthetic chemistry, offering high efficiency and atom economy. mdpi.comnih.gov The development of novel MCR protocols represents a significant future direction for the synthesis of diverse phenazine derivatives. researchgate.net These one-pot reactions reduce waste, minimize purification steps, and allow for the rapid generation of molecular libraries, aligning with the principles of green chemistry. mdpi.comresearchgate.net
Numerous MCR strategies have been successfully applied to construct complex, fused phenazine systems. researchgate.net For instance, three- and four-component reactions involving precursors like 2-hydroxynaphthalene-1,4-dione (lawsone) and various benzene-1,2-diamines have been developed to synthesize benzo[a]pyrano[2,3-c]phenazine and benzo[a]furo[2,3-c]phenazine derivatives in high yields. researchgate.netnih.gov These reactions are often facilitated by eco-friendly and reusable catalysts in green solvents like water or ethanol (B145695). mdpi.comresearchgate.net The future application of MCRs to the this compound scaffold will enable the efficient creation of a wide array of new derivatives. By systematically varying the components in these reactions, researchers can introduce diverse functional groups and heterocyclic rings, providing a powerful tool for tuning the biological and photophysical properties of the core molecule. nih.govresearchgate.net
| Number of Components | Reactants | Catalyst/Conditions | Resulting Phenazine Structure | Key Advantages |
|---|---|---|---|---|
| Three-Component | 2-Hydroxynaphthalene-1,4-dione, benzene-1,2-diamines, acetylenic esters. researchgate.net | DABCO, water. | Benzo[a]pyrano[2,3-c]phenazine derivatives. | Environmentally benign, reusable catalyst, high yields. |
| Four-Component | 2-Hydroxy-1,4-naphthoquinone, o-phenylenediamine (B120857), malononitrile, benzaldehyde (B42025) derivatives. mdpi.comresearchgate.net | Magnetic nanoparticle-based catalyst, ethanol. | Benzo[a]pyrano[3,2-c]phenazine derivatives. | High yields (87-96%), short reaction times, facile catalyst recovery. researchgate.net |
| Four-Component | 2-Hydroxynaphthalene-1,4-dione, benzene-1,2-diamines, aromatic aldehyde, pyridinium (B92312) ylide. researchgate.net | Theophylline (B1681296), water. | Benzo[a]furo[2,3-c]phenazine derivatives. | High diastereoselectivity, eco-friendly, reusable catalyst. |
| Four-Component | o-Phenylenediamines, 2-hydroxynaphthalene-1,4-dione, isocyanides, dialkyl acetylenedicarboxylates. researchgate.net | DMF, 100°C. | Benzo[a]pyrano[2,3-c]phenazines. | Forms multiple C-C, C=C, C-N, C=N, C-O bonds in a single operation. researchgate.net |
Integration of Theoretical and Experimental Approaches for Comprehensive Understanding of Phenazine Reactivity and Photophysics
A holistic understanding of the complex relationships between the structure, reactivity, and photophysical properties of phenazine derivatives can only be achieved through the tight integration of theoretical and experimental methods. nih.govmdpi.com This synergistic approach allows computational models to be validated and refined by experimental data, while theoretical calculations can guide the design of new experiments and provide deep mechanistic insights that are difficult to obtain through experimentation alone. nih.gov
This integrated strategy has been successfully employed to study novel phenazine-amine based fluorescent dyes. Experimental techniques like UV-Vis and fluorescence spectroscopy are used to measure absorption and emission spectra, while cyclic voltammetry determines electrochemical properties such as HOMO and LUMO energy levels. Concurrently, theoretical studies using TD-DFT are performed to calculate these same properties. researchgate.net The strong correlation often found between the experimental and theoretical data validates the computational models and allows for a detailed understanding of the intramolecular charge transfer (ICT) transitions that govern the photophysical behavior. Future research on this compound and its analogs will heavily rely on this combined methodology. It will be indispensable for elucidating excited-state dynamics, predicting quantum yields, and rationally designing molecules with optimized absorption and emission characteristics for applications in organic electronics and fluorescence probing. mdpi.com
| Property | Experimental Method | Typical Experimental Values | Theoretical Method | Typical Calculated Values | Reference |
|---|---|---|---|---|---|
| Absorption (ICT) | UV-Vis Spectroscopy | 431–501 nm | TD-DFT | Correlates well with experimental maxima. | |
| Emission | Fluorescence Spectroscopy | 498–641 nm | TD-DFT | Predicts emission wavelengths and excited state character. | |
| HOMO Energy Level | Cyclic Voltammetry | -5.39 to -5.68 eV | DFT | -6.51 to -6.84 eV (values can differ based on functional/basis set) | researchgate.net |
| LUMO Energy Level | Cyclic Voltammetry | -3.59 to -3.71 eV | DFT | -3.00 to -3.30 eV (values can differ based on functional/basis set) | researchgate.net |
| Electrochemical Band Gap | Cyclic Voltammetry | 1.73–2.04 eV | DFT/TD-DFT | Correlates with experimental trends. |
Q & A
Basic: What are the standard synthetic routes for 6-(4-Nitrophenyl)benzo[a]phenazin-5-ol?
The synthesis typically involves condensation of 2-hydroxy-1,4-naphthoquinone (lawsone) with 1,2-diamines under acidic or solvent-free conditions. Key methods include:
- Acetic acid-mediated reflux : Rehberg and Rutherford (1995) achieved 62–94% yields by refluxing lawsone with aromatic 1,2-diamines in acetic acid overnight .
- Solid-state reactions : Kaupp and Naimi-Jamal (2002) reported quantitative yields (100%) via solid-state condensation at 70°C for 15 minutes or melt conditions at 120°C for 30 minutes .
- Microwave-assisted synthesis : Mohebat et al. used caffeine as a catalyst under microwave irradiation (75°C) to form intermediates like benzo[a]phenazin-5-ol, which reacts further with aldehydes and malononitrile .
Basic: What spectroscopic and analytical methods are used to characterize this compound?
Characterization relies on:
- NMR spectroscopy (¹H, ¹³C) to confirm substituent positions and aromaticity.
- Mass spectrometry (MS) for molecular weight validation.
- Melting point analysis (e.g., >300°C for azo-phenazine derivatives) .
- UV-Vis spectroscopy to study electronic transitions, especially in near-infrared (NIR) absorbing derivatives .
Advanced: How do electronic effects of substituents dictate reaction pathways during synthesis?
Substituent electronic properties (e.g., redox potential) determine whether elimination (Path A) or addition/oxidation (Path B) occurs. For example:
- Electron-withdrawing groups (e.g., nitro) favor Path A, leading to unsubstituted benzo[a]phenazin-5-ol via elimination .
- Electron-donating groups promote Path B, yielding 6-substituted derivatives .
Mechanistic studies correlate substituent effects with reaction media (e.g., solvent polarity) and catalyst choice .
Advanced: What green catalytic strategies enhance the synthesis of derivatives?
- Caffeine : Acts as a reusable, water-soluble catalyst for Knoevenagel-Michael-cyclization cascades, achieving high yields (82–99%) under microwave irradiation .
- Fe₃O₄@rGO@ZnO-HPA : A magnetic nanocatalyst enables efficient domino reactions with aryl glyoxals and indoles, reducing reaction times and waste .
- H₃PMo₁₂O₄₀/Hyd-SBA-15 : A hybrid catalyst improves regioselectivity in bis(benzo[a]phenazin-5-ol) synthesis via eco-friendly, high-yield protocols .
Advanced: How are domino reactions designed to construct fused heterocycles from this compound?
Domino reactions often involve multi-component cascades :
Initial condensation : Lawsone and 1,2-diamines form benzo[a]phenazin-5-ol .
Knoevenagel adduct formation : Aldehydes and malononitrile react to generate arylidenemalononitrile .
Michael addition and cyclization : The adduct undergoes nucleophilic attack on benzo[a]phenazin-5-ol, followed by dehydration to yield fused heterocycles (e.g., pyrano-phenazines) .
Key variables : Solvent (PEG-400, ethanol/water), temperature (70–80°C), and catalyst (H₂SO₄, H₃PW₁₂O₄₀) .
Basic: What structural motifs define benzo[a]phenazin-5-ol derivatives?
- A phenazine core fused with a benzene ring.
- A hydroxyl group at position 5 critical for hydrogen bonding and bioactivity.
- Electron-deficient 4-nitrophenyl substituents at position 6, enhancing redox activity and optical properties .
Advanced: Explain the Ru(II)-catalyzed oxidative annulation mechanism with alkynes.
Ru(II) catalysis enables regioselective C–H/O–H activation:
Catalyst activation : AgSbF₆ dissociates [RuCl₂(p-cymene)]₂ to generate reactive Ru species .
Alkyne coordination : Electron-deficient alkynes (e.g., diphenylacetylene) preferentially bind to Ru, forming metallocycles .
Annulation : Benzo[a]phenazin-5-ol undergoes oxidative coupling, yielding isochromeno-phenazines with far-red fluorescence (e.g., 80% yield for cyclohexyl-substituted alkynes) .
Basic: What are optimal reaction conditions for high-yield synthesis?
- Solvent-free or aqueous media : Reduces environmental impact .
- Microwave irradiation : Shortens reaction time (7–10 minutes vs. hours under conventional heating) .
- Acid catalysts : Acetic acid (reflux) or H₃PW₁₂O₄₀ (microwave) improves efficiency .
Advanced: How to resolve contradictions in substituent effects across studies?
- Comparative analysis : Contrast older studies (e.g., Ott and Lachnit, 1973) with modern methods. Earlier work emphasized redox potentials, while recent studies highlight catalyst-mediated selectivity .
- Computational modeling : Use DFT to predict substituent effects on transition states and intermediates.
- Experimental validation : Systematically vary substituents (e.g., CN, OMe) under controlled conditions .
Advanced: What strategies improve regioselectivity in heterocycle formation?
- Catalyst design : Ru(II) complexes or H₃PMo₁₂O₄₀ enhance selectivity for C–H activation sites .
- Alkyne electronics : Electron-deficient alkynes favor annulation at electron-rich positions of benzo[a]phenazin-5-ol .
- Solvent polarity : Polar solvents (e.g., DMF) stabilize charge-separated intermediates, directing reaction pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
